methyl2-amino-2,3-dihydro-1H-indene-1-carboxylatehydrochloride,Mixtureofdiastereomers
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Overview
Description
methyl2-amino-2,3-dihydro-1H-indene-1-carboxylatehydrochloride,Mixtureofdiastereomers is a chemical compound with the molecular formula C11H13NO2·HCl. It is a derivative of indene, a bicyclic hydrocarbon, and is characterized by the presence of an amino group, a carboxylate ester, and a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2,3-dihydro-1H-indene-1-carboxylate;hydrochloride typically involves the following steps:
Formation of the Indene Ring: The indene ring can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Esterification: The carboxylate ester group is introduced through an esterification reaction, typically using methanol and a carboxylic acid derivative.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
methyl2-amino-2,3-dihydro-1H-indene-1-carboxylatehydrochloride,Mixtureofdiastereomers can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
methyl2-amino-2,3-dihydro-1H-indene-1-carboxylatehydrochloride,Mixtureofdiastereomers has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-amino-2,3-dihydro-1H-indene-1-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the carboxylate ester can undergo hydrolysis to release active metabolites . These interactions can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate;hydrochloride
- Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
Uniqueness
methyl2-amino-2,3-dihydro-1H-indene-1-carboxylatehydrochloride,Mixtureofdiastereomers is unique due to its specific substitution pattern on the indene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
methyl 2-amino-2,3-dihydro-1H-indene-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-14-11(13)10-8-5-3-2-4-7(8)6-9(10)12;/h2-5,9-10H,6,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUWIPFNNGDRMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(CC2=CC=CC=C12)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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